7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their versatile applications .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar quinoline core, with a chlorine atom at the 7-position, a methyl group at the 8-position, and a 4-methoxyphenyl group at the 2-position . The carbonyl chloride group is likely attached at the 4-position of the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions this compound can undergo would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have unique physical and chemical properties, biological activities, and industrial applications .Scientific Research Applications
Medicinal Chemistry Applications
- Chloroquine and Derivatives : Chloroquine has been known for its antimalarial effects but is being phased out due to resistance. Research has explored its biochemical properties for repurposing in various diseases, indicating a broader potential application for similar compounds in managing infectious and noninfectious diseases (Njaria et al., 2015).
- 8-Hydroxyquinoline Derivatives : The scaffold of 8-hydroxyquinoline has drawn attention due to its significant biological activities, including anticancer, antiviral, and treatment of neurodegenerative disorders. This highlights the potential of structurally similar compounds in developing broad-spectrum drug molecules (Gupta et al., 2021).
Environmental Applications
- Sorption to Soil and Organic Matter : Studies on compounds like 2,4-D and related herbicides, which share chemical functionalities with quinoline derivatives, provide insights into the environmental behavior and remediation potential of similar compounds. Sorption parameters and interactions with soil organic matter and minerals are critical for environmental risk assessments (Werner et al., 2012).
Advanced Oxidation Processes
- Degradation of Persistent Organic Pollutants : The study of advanced oxidation processes (AOPs) for degrading recalcitrant compounds, including pharmaceuticals like acetaminophen, provides a framework that could apply to the degradation and environmental management of similar complex molecules. Understanding the pathways, by-products, and potential toxicity of degradation products is crucial for environmental science applications (Qutob et al., 2022).
Future Directions
properties
IUPAC Name |
7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-15(19)8-7-13-14(18(20)22)9-16(21-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHKLKOKMKHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164764 | |
Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160263-66-0 | |
Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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